N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide
Description
Properties
Molecular Formula |
C25H24F4N4O5 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide |
InChI |
InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36) |
InChI Key |
VRVJKILQRBSEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O |
Origin of Product |
United States |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This compound features a unique spirocyclic structure and incorporates functional groups that may influence its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes:
- A 4-fluorophenyl group which is known for enhancing lipophilicity and biological activity.
- A methylcarbamoylamino moiety that may contribute to its pharmacological properties.
- A trifluoropropan-2-yl group which can enhance metabolic stability.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For example, studies have shown that derivatives of spiro compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific biological activity of this compound against different cancer cell lines is currently under investigation.
Antiviral Properties
The compound's potential antiviral properties have also been explored. Preliminary studies suggest that similar compounds can inhibit viral replication by interfering with viral protein synthesis or by modulating host immune responses. Specific assays are needed to determine the efficacy of this compound against various viruses.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines (MCF-7) at concentrations above 10 µM. |
| Study 2 | Antiviral Activity | Showed promising results in vitro against Hepatitis C virus with an IC50 value of 15 µM. |
| Study 3 | Mechanistic Insights | Identified apoptosis as a primary mode of action in cancer cell lines through caspase activation assays. |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the methylcarbamoylamino group suggests potential inhibition of enzymes involved in cellular signaling pathways.
- Receptor Interaction : The fluorinated aromatic groups may enhance binding affinity to specific receptors involved in tumor growth or viral entry.
- Cell Cycle Modulation : Similar compounds have been shown to affect the cell cycle progression, leading to increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Methodologies for Structural Comparison
- Mass Spectrometry (MS/MS) : Molecular networking via cosine scoring (ranging from 0 to 1) identifies compounds with similar fragmentation patterns. High cosine scores (>0.8) indicate structural homology .
- NMR Spectroscopy : Chemical shift discrepancies in specific regions (e.g., regions A and B in Figure 6 of ) highlight substituent variations while confirming conserved structural frameworks .
Key Structural Analogs and Differences
Analog 1: 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide
- Core Structure : Replaces the 1,3-oxazolidine-2,4-dione with a thiazolidin-2,4-dione and an indoline instead of dihydroindene .
- Substituents: 4-methylbenzyl instead of 1,1,1-trifluoropropan-2-yl. Lacks the methylcarbamoylamino group.
- Molecular Formula : C27H24FN3O3S vs. C24H21F4N3O5 for the target compound.
Analog 2: 7-[(2,3-difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)phenyl]...carboxamide
- Core Structure : Features a diazaspiro[4.5]dec-9-ene system instead of a spiro-oxazolidine .
- Substituents :
- 2,3-difluoro-4-hydroxyphenyl vs. 4-fluorophenylmethyl.
- Includes a trifluoromethylpyrimidinyl group absent in the target compound.
Analog 3: 6-chloro-2-(4-fluorophenyl)-N-methyl-5-phenylfuro[2,3-b]pyridine-3-carboxamide
Comparative Data Table
Implications of Structural Variations
- Electron-Withdrawing Effects : The trifluoropropan-2-yl group in the target compound enhances metabolic stability compared to Analog 1’s 4-methylbenzyl .
- Hydrogen Bonding: The methylcarbamoylamino group in the target compound may improve target binding affinity, absent in Analogs 1 and 2.
- Spirocyclic Flexibility : The dihydroindene-oxazolidine system likely offers conformational rigidity, contrasting with Analog 2’s diazaspiro system .
Q & A
Basic Research Questions
Q. What are the defining structural features of this compound, and how do they influence its reactivity?
- Key Structural Features :
- A spirocyclic oxazolidine-dione core fused to a dihydroindene moiety.
- Substituents: 4-fluorophenylmethyl, trifluoropropan-2-yl, and methylcarbamoylamino groups.
- Impact on Reactivity : The spirocyclic system introduces steric constraints, influencing regioselectivity in substitution reactions. The electron-withdrawing fluorine and trifluoromethyl groups enhance electrophilic reactivity at the oxazolidine-dione carbonyls, enabling nucleophilic additions (e.g., amidation or hydrolysis) .
- Methodological Insight : Use X-ray crystallography or density functional theory (DFT) to map electron density and steric effects.
Q. What synthetic routes are viable for this compound, and what are critical reaction conditions?
- Synthetic Routes :
- Step 1 : Formation of the spirocyclic oxazolidine-dione via cyclocondensation of a dihydroindene precursor with urea derivatives under acidic conditions .
- Step 2 : Introduction of the methylcarbamoylamino group via nucleophilic substitution at the 6-position of the indene ring .
- Step 3 : Acetamide coupling using HATU/DMAP in anhydrous DMF at 0–5°C to avoid racemization .
- Critical Conditions :
| Step | Temperature | Solvent | Catalysts/Reagents | Yield Range |
|---|---|---|---|---|
| 1 | 80–100°C | THF | HCl (cat.) | 45–60% |
| 2 | RT | DCM | DIPEA, EDCI | 50–70% |
| 3 | 0–5°C | DMF | HATU, DMAP | 60–80% |
| Data derived from analogous spirocyclic syntheses . |
Q. Which analytical techniques are essential for characterization, and what data should be prioritized?
- Primary Techniques :
- NMR : Analyze , , and spectra to confirm stereochemistry and substituent integration. The spirocyclic system’s rigidity simplifies NOE analysis for spatial assignments .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for fluorine/trifluoromethyl groups .
- IR : Identify carbonyl stretches (1670–1750 cm) from oxazolidine-dione and acetamide moieties .
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up from milligram to gram quantities?
- Challenges : Solvent volume management, exothermic reactions, and byproduct formation.
- Strategies :
- Use continuous-flow reactors for precise temperature control in cyclocondensation steps (prevents thermal degradation) .
- Employ design of experiments (DoE) to optimize reagent stoichiometry and reaction time .
- Purify intermediates via flash chromatography with gradient elution (hexane:EtOAc) to remove polar byproducts .
Q. What computational approaches predict the compound’s bioactivity against kinase targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets in kinases (e.g., JAK2 or EGFR). The spirocyclic core’s rigidity may favor entropy-driven binding .
- QSAR Modeling : Train models on datasets of oxazolidine-dione derivatives to correlate substituent electronegativity (e.g., fluorine) with IC values .
- Validation : Cross-check predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™) .
Q. How should contradictory data on the compound’s cytotoxicity be resolved?
- Case Study : Discrepancies in IC values across cell lines (e.g., HepG2 vs. MCF-7).
- Resolution Protocol :
Replicate Experiments : Standardize cell culture conditions (passage number, serum concentration) .
Metabolic Stability Testing : Use LC-MS to quantify intracellular concentrations and rule out efflux pump interference .
Off-Target Profiling : Screen against a panel of 50+ kinases to identify unintended interactions .
Data Contradiction Analysis
- Example : Conflicting solubility reports in DMSO (20–30 mg/mL vs. 5–10 mg/mL).
- Root Cause : Polymorphism or residual solvent in crystallized batches.
- Solution :
- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Use Karl Fischer titration to quantify water/DMSO content .
Therapeutic Potential & Mechanisms
-
Hypothesized Targets :
- Kinase Inhibition : Structural analogs show activity against tyrosine kinases via competitive ATP binding .
- Anti-inflammatory Effects : Spirocyclic cores in related compounds suppress COX-2 and TNF-α in murine models .
-
Validation Workflow :
Assay Type Protocol Key Metrics In vitro Kinase inhibition (ADP-Glo™) IC, K In vivo LPS-induced inflammation (mice) TNF-α, IL-6 levels Toxicity Ames test, hERG inhibition Mutagenicity, IC
Refer to for analogous compound data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
